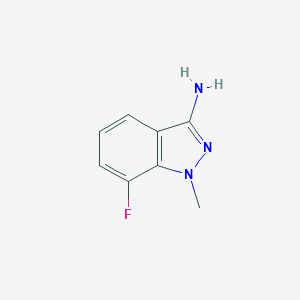

7-Fluoro-1-methyl-1H-indazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

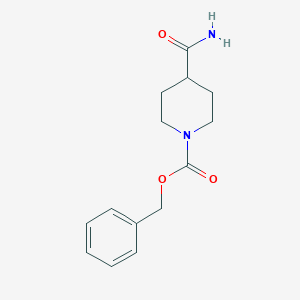

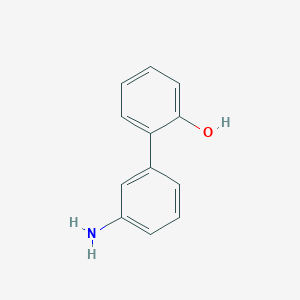

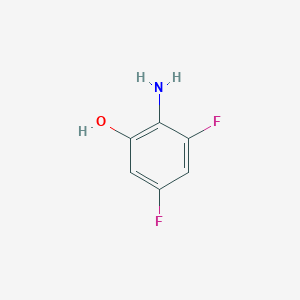

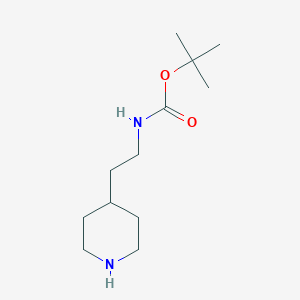

7-Fluoro-1-methyl-1H-indazol-3-amine is a chemical compound with the empirical formula C8H8FN3. It has a molecular weight of 165.17 . This compound is part of the indazole family, which is known for its diverse biological activities .

Synthesis Analysis

The synthesis of 1H-indazole-3-amine derivatives, such as 7-Fluoro-1-methyl-1H-indazol-3-amine, involves strategies like transition metal-catalyzed reactions and reductive cyclization reactions . A series of indazole derivatives were designed and synthesized by molecular hybridization strategy .Molecular Structure Analysis

The molecular structure of 7-Fluoro-1-methyl-1H-indazol-3-amine consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

The chemical reactions involving 1H-indazole-3-amine derivatives are complex and can lead to a variety of products. For example, when the substituent at the C-5 position of indazole is replaced, the inhibitory activity of the compound against certain cell lines can decrease significantly .Applications De Recherche Scientifique

Pharmaceutical Research and Drug Development

This compound is a valuable intermediate in the synthesis of various pharmacologically active molecules. Its indazole core is a common motif in many drugs due to its similarity to the indole system, which is prevalent in natural products and pharmaceuticals. The fluorine atom at the 7th position can enhance the metabolic stability and bioavailability of potential medications .

Antineoplastic Agents

Indazoles, including 7-Fluoro-1-methyl-1H-indazol-3-amine, have been synthesized and evaluated for their antineoplastic activity. They are tested against a range of human cancer cell lines to determine their efficacy in inhibiting tumor growth and proliferation .

Antibacterial Applications

The structural framework of indazoles is beneficial in the design of new antibacterial agents. The presence of the fluorine atom can contribute to the inhibition of bacterial DNA gyrase, an enzyme critical for bacterial DNA replication. This makes it a potential candidate for the development of new antibacterial drugs .

Enzyme Inhibition Studies

Researchers utilize 7-Fluoro-1-methyl-1H-indazol-3-amine in studies aimed at enzyme inhibition, particularly in enzymes involved in disease pathogenesis. By modifying the indazole scaffold, scientists can create inhibitors with high specificity and potency .

Orientations Futures

The future directions in the research of 7-Fluoro-1-methyl-1H-indazol-3-amine and similar compounds involve the development of novel anti-cancer drugs with high efficiency and low toxicity . The presence of the indazole core in many natural products and marketed drugs suggests a promising future for the development of new drugs based on this scaffold .

Mécanisme D'action

Target of Action

Indazole derivatives, which include this compound, are known to have a broad range of biological activities . They have been found to interact with various targets, depending on the specific functional groups present in the molecule .

Mode of Action

It’s worth noting that indazole derivatives have been reported to exhibit antitumor activity . For instance, some indazole derivatives have been found to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway .

Biochemical Pathways

Given the broad range of biological activities of indazole derivatives, it can be inferred that multiple pathways could potentially be affected .

Result of Action

Some indazole derivatives have been found to exhibit promising inhibitory effects against certain cancer cell lines .

Action Environment

It’s worth noting that environmental factors such as temperature, moisture, and ph can generally influence the action and stability of chemical compounds .

Propriétés

IUPAC Name |

7-fluoro-1-methylindazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3/c1-12-7-5(8(10)11-12)3-2-4-6(7)9/h2-4H,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDIFLCLNBYPMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2F)C(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570384 |

Source

|

| Record name | 7-Fluoro-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

171809-14-6 |

Source

|

| Record name | 7-Fluoro-1-methyl-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171809-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl N-[(dimethylcarbamoyl)methyl]carbamate](/img/structure/B112060.png)